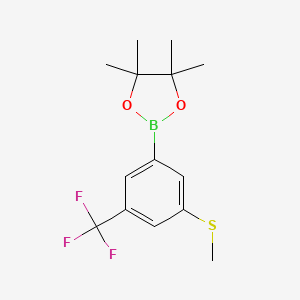

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester

Description

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its unique chemical properties. Boronic esters are highly valuable building blocks in organic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C14H18BF3O2S |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(16,17)18)7-11(8-10)21-5/h6-8H,1-5H3 |

InChI Key |

OMZMFRCTZQVTEL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include biaryl compounds, alcohols, and boronic acids .

Scientific Research Applications

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl and methylthio groups enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-(trifluoromethyl)phenylboronic acid pinacol ester. Compared to these compounds, this compound offers unique reactivity due to the presence of both trifluoromethyl and methylthio groups, which enhance its stability and reactivity in various chemical reactions .

Biological Activity

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a phenyl ring substituted with both a methylthio group and a trifluoromethyl group. These substituents enhance its chemical reactivity and stability, making it useful in various synthetic applications.

Target Interactions:

The primary mode of action for this compound involves its interaction with various biological targets through mechanisms such as:

- Asymmetric Transfer Hydrogenation (ATH): This process allows for the reduction of boronic acid derivatives to alcohols, which can be crucial in synthesizing biologically active compounds.

- Suzuki-Miyaura Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming biaryl compounds that are often biologically relevant.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its hydrolysis rate is significantly influenced by the pH of the environment. At physiological pH, the hydrolysis is accelerated, which may affect its bioavailability and therapeutic efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives similar to this compound. For instance, research on related compounds has demonstrated antibacterial activity against Escherichia coli and Bacillus cereus, suggesting potential applications in combating bacterial infections .

Case Study: Antibacterial Efficacy

A comparative study on various trifluoromethoxy phenylboronic acids revealed significant differences in their antibacterial potency. The investigated compounds exhibited varying degrees of effectiveness against common bacterial strains, indicating that structural modifications can enhance or diminish biological activity .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Compound A | 15 mm |

| Compound B | 20 mm |

| This compound | TBD |

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry for synthesizing drug candidates. Its ability to form stable linkages through coupling reactions makes it valuable in developing pharmaceuticals with improved bioavailability and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.